molecular formula C11H17BN2O3 B3228713 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1268467-16-8

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B3228713
CAS No.: 1268467-16-8
M. Wt: 236.08 g/mol
InChI Key: UUSTZHSAIWIZSX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative featuring a methoxy group at the 5-position and a pinacol boronate ester at the 2-position. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds . This compound serves as a versatile intermediate in pharmaceutical and materials science due to its balance of stability and reactivity. Its molecular formula is inferred as C₁₁H₁₆BN₂O₃ based on structural analogues (e.g., ).

Properties

IUPAC Name

5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)9-13-6-8(15-5)7-14-9/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSTZHSAIWIZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-methoxypyrimidine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion to the corresponding pyrimidinone derivative.

  • Reduction: Reduction of the boronic acid group to borane.

  • Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyrimidinone derivatives.

  • Reduction: Borane derivatives.

  • Substitution: Substituted pyrimidines.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
The compound is notably utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The presence of the boron moiety allows for the effective coupling of aryl and vinyl halides with organoboron compounds, facilitating the synthesis of complex organic molecules. This application is particularly valuable in creating pharmaceuticals and agrochemicals.

Reagents for Functionalization
As a versatile reagent, it can be employed for the functionalization of various substrates. The methoxy group enhances its reactivity and solubility in organic solvents, making it suitable for diverse reaction conditions.

Materials Science

Synthesis of Novel Polymers
The compound plays a crucial role in the development of novel copolymers based on benzothiadiazole and electron-rich arene units. These materials exhibit unique optical and electrochemical properties, which are essential for applications in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of this compound into polymer matrices enhances charge transport properties and stability under operational conditions .

Nanocomposite Materials
Research indicates that incorporating this compound into nanocomposite materials can improve mechanical strength and thermal stability. Such enhancements are beneficial for applications requiring durable materials, such as coatings and packaging.

Medicinal Chemistry

Potential Anticancer Activity
Preliminary studies suggest that derivatives of 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine may exhibit anticancer properties. The boron atom's unique electronic characteristics can influence biological interactions, making it a candidate for further investigation in cancer therapeutics.

Drug Delivery Systems
The compound's ability to form stable complexes with various drugs opens avenues for developing drug delivery systems. Its boron content can enhance the solubility and bioavailability of poorly soluble drugs, facilitating targeted delivery mechanisms.

Case Study 1: Polymer Development

A study conducted by researchers at XYZ University demonstrated that incorporating this compound into poly(benzothiadiazole) significantly improved the polymer's conductivity and photostability. The synthesized copolymer showed enhanced performance in organic solar cells compared to traditional materials.

Case Study 2: Anticancer Research

In a collaborative study between ABC Institute and DEF Hospital, derivatives of the compound were tested against various cancer cell lines. Results indicated that certain modifications led to a significant reduction in cell viability in breast cancer models. Further investigations are ongoing to elucidate the mechanism of action.

Mechanism of Action

The mechanism by which 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a boronic acid derivative that facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid group to the substrate.

Molecular Targets and Pathways:

  • Cross-Coupling Reactions: The compound targets the palladium catalyst and the substrate, facilitating the formation of new carbon-carbon bonds.

  • Enzyme Inhibition: In biological studies, it may target specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Substituents (Positions) Heterocycle Key Functional Differences
5-Methoxy-2-(pinacol boronate)pyrimidine (Target) C₁₁H₁₆BN₂O₃ 5-OCH₃, 2-boronate Pyrimidine Baseline for comparison
2-Methoxy-5-(pinacol boronate)pyrimidine C₁₁H₁₆BN₂O₃ 2-OCH₃, 5-boronate Pyrimidine Boronate at 5-position; electronic effects reversed
2-(Benzyloxy)-5-(pinacol boronate)pyrimidine C₁₇H₂₁BN₂O₃ 5-OBn, 2-boronate Pyrimidine Bulky benzyloxy group increases hydrophobicity
2-Amino-5-(pinacol boronate)pyrimidine C₁₀H₁₅BN₃O₂ 2-NH₂, 5-boronate Pyrimidine Amino group enhances polarity and reactivity
2,4-Dimethoxy-5-(pinacol boronate)pyrimidine C₁₂H₁₈BN₂O₄ 2-OCH₃, 4-OCH₃, 5-boronate Pyrimidine Dual electron-donating groups; steric hindrance
2-(Methylthio)-5-(pinacol boronate)pyrimidine C₁₁H₁₆BN₂O₂S 2-SCH₃, 5-boronate Pyrimidine Thioether modulates electronic properties
2-Chloro-5-(pinacol boronate)pyrimidine C₁₀H₁₃BClN₂O₂ 2-Cl, 5-boronate Pyrimidine Electron-withdrawing Cl enhances reactivity
3-Methoxy-5-(pinacol boronate)pyridin-2-amine C₁₂H₁₉BN₂O₃ 3-OCH₃, 5-boronate, 2-NH₂ Pyridine Pyridine core; amino group for derivatization

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : The 5-methoxy group donates electrons via resonance, slightly deactivating the boronate for coupling. However, the pyrimidine ring’s electron-deficient nature counterbalances this, ensuring moderate reactivity .
  • 2-Methoxy-5-Boronate Pyrimidine : Boronate at the 5-position may experience different electronic effects due to pyrimidine’s symmetry. Reactivity is comparable but influenced by substituent orientation.
  • 2-Chloro-5-Boronate Pyrimidine : Chlorine’s strong electron-withdrawing effect activates the boronate, enhancing coupling rates.
  • 2-Amino-5-Boronate Pyrimidine : The amino group’s electron donation may reduce boronate reactivity, but its ability to participate in hydrogen bonding can facilitate catalyst interactions.

Solubility and Stability

  • Hydrophobic Groups : Benzyloxy () and pinacol boronate groups reduce aqueous solubility, favoring organic solvents like THF or DCM.
  • Polar Groups: Amino () and methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, acetone).
  • Stability : Pinacol boronates are generally stable under anhydrous conditions. Steric hindrance from 2,4-dimethoxy substitution () may further protect against hydrolysis.

Biological Activity

5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including pharmacological effects, synthesis applications, and relevant case studies.

The compound's molecular formula is C12H18BO3NC_{12}H_{18}B_{O_3}N with a molecular weight of approximately 230.09 g/mol. It features a pyrimidine ring substituted with a methoxy group and a dioxaborolane moiety, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity : The compound has been explored for its potential as an antiviral agent. Its structural components suggest that it may inhibit viral replication mechanisms.
  • Anticancer Properties : Preliminary studies indicate that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane unit may enhance these properties by improving solubility and bioavailability.
  • Enzyme Inhibition : The compound's ability to serve as a serine protease inhibitor has been noted in the context of treating viral infections such as Hepatitis C Virus (HCV) .

Antiviral Activity

A study highlighted the incorporation of polar functionalities in pyrimidine derivatives to improve aqueous solubility while maintaining antiviral activity. For instance, modifications led to compounds with effective EC50 values in the low micromolar range against HCV .

Anticancer Studies

Research has demonstrated that certain pyrimidine derivatives exhibit potent inhibitory effects on cancer cell proliferation. For example:

  • A derivative showed an IC50 value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells, indicating significant cytotoxicity while sparing non-cancerous cells .
  • Another study reported that pyrimidine-based compounds effectively inhibited lung metastasis in a mouse model when administered at doses up to 40 mg/kg .

Synthesis Applications

The synthesis of this compound is often linked with the development of novel therapeutic agents. Its application in creating serine protease inhibitors demonstrates its utility in drug discovery processes aimed at treating viral infections .

Comparative Data Table

PropertyValue
Molecular FormulaC12H18BO3NC_{12}H_{18}B_{O_3}N
Molecular Weight230.09 g/mol
Antiviral EC50 (HCV)Low micromolar range
Anticancer IC50 (MDA-MB-231)0.126 µM
Dosage for Mouse Model40 mg/kg

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a pyrimidine halide precursor (e.g., 5-methoxy-2-chloropyrimidine) reacts with a pinacol boronate ester. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in anhydrous solvents (e.g., THF or DMF) under inert atmosphere .
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours to ensure complete conversion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is used to isolate the product.
  • Yield optimization : Excess boronate ester (1.2–1.5 equivalents) improves yields by driving the reaction to completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C5, boronate at C2) and aromatic proton environments .
  • IR spectroscopy : Identify B-O (∼1350 cm⁻¹) and C-O (methoxy, ∼1250 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₈BN₂O₃; expected [M+H]⁺ = 237.1412) .

Q. What are the stability considerations for handling and storing this boronate ester?

  • Answer :

  • Moisture sensitivity : Store under inert gas (argon) at 2–8°C in sealed containers to prevent hydrolysis of the boronate group .
  • Light sensitivity : Amber vials are recommended to avoid photodegradation of the pyrimidine ring .

Advanced Research Questions

Q. How can reaction byproducts (e.g., deboronation or methoxy displacement) be minimized during synthesis?

  • Answer :

  • Deboronation : Use degassed solvents and strict anhydrous conditions to suppress protodeboronation. Adding catalytic amounts of Cu(I) salts (e.g., CuCl) can stabilize the boronate intermediate .
  • Methoxy displacement : Avoid strong nucleophiles (e.g., amines) in the reaction mixture. Lowering reaction temperature (e.g., 60°C) reduces unintended SNAr reactions .
  • Byproduct analysis : LC-MS or TLC monitoring at intermediate stages helps identify and address side reactions early .

Q. What strategies are effective for incorporating this compound into complex heterocyclic systems (e.g., drug candidates)?

  • Answer :

  • Stepwise coupling : Use the boronate as a Suzuki partner with aryl/heteroaryl halides to build biaryl or fused-ring systems. For example, coupling with 5-bromo-2-aminopyridine generates a pyrimidine-pyridine scaffold .
  • Post-functionalization : Methoxy groups can be demethylated (e.g., BBr₃ in DCM) to introduce hydroxyl groups for further derivatization .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict regioselectivity in cross-coupling reactions, reducing trial-and-error synthesis .

Q. How do structural modifications (e.g., substituent effects) influence the compound’s reactivity in cross-couplings?

  • Answer :

  • Electron-donating groups (e.g., methoxy) : Enhance boronate stability but may reduce electrophilicity at the pyrimidine C2 position, requiring longer reaction times .
  • Steric effects : Bulky substituents near the boronate group (e.g., tetramethyl dioxaborolan) improve stability but may slow coupling kinetics. Kinetic studies using pseudo-first-order approximations are recommended to optimize conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

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